3,4-dichloro-N-(2-cyanophenyl)benzamide
Description
3,4-Dichloro-N-(2-cyanophenyl)benzamide is a synthetic aroyl amide characterized by a benzamide core substituted with chlorine atoms at the 3- and 4-positions of the benzene ring. The nitrogen atom of the amide group is bonded to a 2-cyanophenyl moiety, introducing a cyano (-CN) group at the ortho position of the aniline ring. The cyano substituent in this compound may modulate receptor binding kinetics and metabolic stability compared to other derivatives, though further studies are required.
Properties
IUPAC Name |
3,4-dichloro-N-(2-cyanophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-6-5-9(7-12(11)16)14(19)18-13-4-2-1-3-10(13)8-17/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAMCDKNGPJXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-cyanophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 3,4-dichlorobenzene, undergoes nitration to form 3,4-dichloronitrobenzene.
Reduction: The nitro group in 3,4-dichloronitrobenzene is reduced to an amino group, yielding 3,4-dichloroaniline.
Acylation: 3,4-dichloroaniline is then acylated with 2-cyanobenzoyl chloride to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-cyanophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The benzamide moiety can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Reduction: Amines derived from the reduction of the nitrile group.
Oxidation: Oxidized derivatives of the benzamide moiety.
Scientific Research Applications
3,4-dichloro-N-(2-cyanophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical properties of 3,4-dichloro-N-(2-cyanophenyl)benzamide with related compounds:
Key Observations :
- Polarity and Solubility: The 2-cyanophenyl group in the target compound introduces a polar nitrile group, likely enhancing water solubility compared to AH-7921 and U-47700, which contain lipophilic tertiary amines. However, this is less polar than analogs with methoxy groups (e.g., 2,5-dimethoxyphenyl derivative) .
Pharmacological and Toxicological Profiles
AH-7921 and U-47700
- Activity : Both are potent µ-opioid receptor agonists with analgesic effects comparable to morphine. AH-7921 has an ED₅₀ of 1.2 mg/kg (vs. morphine’s 3.8 mg/kg) in rodent models .
- Toxicity : Associated with respiratory depression, coma, and fatalities in overdose cases due to high receptor affinity .
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide
This compound
- Hypothetical Activity: The cyano group’s electron-withdrawing nature may reduce basicity compared to tertiary amines in AH-7921, altering receptor interaction. Cyano-containing analogs in other studies (e.g., piperidinyl derivatives) show moderate binding to GABA transporters (IC₅₀ ~50,000 nM), suggesting possible off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
